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Compound of Interest

Compound Name: Nickel(ll) bromide

Cat. No.: B080709

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and
synthesis of Nickel(ll) bromide (NiBrz). It is intended to be a valuable resource for
researchers, scientists, and professionals in drug development who may utilize this compound
in various synthetic applications. The guide details the evolution of its preparation, from early
qualitative methods to modern, controlled syntheses, and presents quantitative data,
experimental protocols, and process workflows.

Historical Context and Discovery

While the precise moment of the first synthesis of Nickel(ll) bromide is not well-documented in
historical chemical literature, its existence has been known since at least the early 20th century.
[1] The discovery and use of nickel compounds are intrinsically linked to the isolation of
elemental nickel by the Swedish chemist Axel Fredrik Cronstedt in 1751. Initially mistaken for a
copper ore, the mineral was dubbed "kupfernickel,” or "devil's copper,” by German miners.

The 19th century saw significant advancements in the understanding of inorganic chemistry
and the preparation of simple metal salts. The development of electroplating in the early 1800s
spurred interest in various metal salts, including those of nickel, for their potential in creating
protective and decorative coatings. While early work focused on nickel sulfates and chlorides,
the synthesis of bromides would have followed similar principles of reacting the metal, its oxide,
or carbonate with the corresponding acid.
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The broader context of transition metal halide chemistry, which saw significant exploration in
the late 19th and early 20th centuries, provides the backdrop for the formal characterization
and systematic synthesis of Nickel(ll) bromide.

Physicochemical Properties

Nickel(ll) bromide is an inorganic compound that exists in several forms, primarily as the
anhydrous salt (NiBrz) and various hydrates, most commonly the hexahydrate (NiBr2:6H20).
The physical and chemical properties of these forms differ significantly, influencing their
applications and the methods required for their synthesis and handling.

Anhydrous Nickel(ll) Nickel(ll) Bromide
Property ] ) .

Bromide (NiBr2) Hexahydrate (NiBrz-6H20)
Molar Mass 218.50 g/mol 326.59 g/mol

Yellow-brown to orange-brown ) )
Appearance ) ) Green crystalline solid
crystalline solid

Melting Point 963 °C (sublimes) Decomposes upon heating
Density 5.098 g/cm3 2.13 g/cm3

Solubility in Water Readily soluble Readily soluble
Hygroscopicity Highly hygroscopic Deliquescent

Synthesis of Nickel(ll) Bromide

The synthesis of Nickel(ll) bromide can be broadly categorized into two main approaches: the
preparation of its hydrated forms from aqueous solutions and the synthesis of the anhydrous
salt.

Synthesis of Hydrated Nickel(ll) Bromide

The most common laboratory and industrial method for preparing hydrated Nickel(ll) bromide
involves the reaction of a nickel(ll) salt, such as nickel(Il) carbonate or nickel(ll) oxide, with
hydrobromic acid.

3.1.1 Experimental Protocol: From Nickel(Il) Carbonate and Hydrobromic Acid
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This method is widely used due to the clean reaction, which produces carbon dioxide as the
only gaseous byproduct.

Reaction: NiCOs(s) + 2HBr(aqg) — NiBrz(aq) + H20(l) + CO2(qg)
Procedure:

» To a stirred solution of 48% hydrobromic acid, slowly add stoichiometric amounts of nickel(ll)
carbonate powder in small portions to control the effervescence.

» Continue stirring until the cessation of CO2 evolution and the complete dissolution of the
nickel carbonate.

o Gently heat the resulting green solution to concentrate it, promoting the crystallization of
Nickel(ll) bromide hexahydrate upon cooling.

« |solate the green crystals by filtration.

e Wash the crystals with a small amount of cold deionized water to remove any excess acid.
e Dry the crystals in a desiccator over a suitable drying agent.

Quantitative Data:

While specific yields can vary based on the scale and precise conditions, this method generally
proceeds with high efficiency.

Starting Material

. Reagent (48% HBr) Product Theoretical Yield
(NiCO3)

11.87 g (0.1 mol) ~42 mL (0.2 mol) NiBrz-6H20 32669

Synthesis of Anhydrous Nickel(ll) Bromide

Anhydrous Nickel(ll) bromide is crucial for applications requiring water-free conditions, such
as in organometallic synthesis. The primary methods for its preparation are the dehydration of
hydrated Nickel(ll) bromide and the direct bromination of nickel metal.
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3.2.1 Experimental Protocol: Dehydration of Nickel(ll) Bromide Hexahydrate

A straightforward method for obtaining the anhydrous salt involves the removal of water from
the hexahydrate. Simple heating in air can lead to the formation of nickel oxide, so the process
is typically carried out under specific conditions. A patented method describes an effective
azeotropic distillation approach.

Procedure (Azeotropic Dehydration):

» Place Nickel(ll) bromide hexahydrate in a round-bottom flask equipped with a Dean-Stark
apparatus or a similar water separation device.

e Add a non-aqueous solvent that forms an azeotrope with water, such as toluene or n-
hexane.

» Heat the mixture to reflux. The water from the hydrate will be removed as an azeotrope with
the solvent and collected in the separator.

e Continue the reflux until no more water is collected.

 After cooling, the anhydrous Nickel(ll) bromide can be isolated by filtration or by removal of
the solvent under reduced pressure.

e Further drying in a vacuum oven is recommended to ensure complete removal of residual
solvent and water.

Quantitative Data from Patent CN111453780A:

Starting .
) ) Final Product Calculated
Material Solvent Reflux Time . .
) (NiBr2) Yield

(NiBrz:6H20)
900 mL n-

300g 5 hours 180 g 90.1%
hexane

1.2 kg 3.5 L toluene 8 hours 760 g 94.9%

3.2 kg 8 L toluene 10 hours 2.04 kg 95.5%
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3.2.2 Experimental Protocol: Direct Bromination of Nickel Metal

This method involves the direct reaction of elemental nickel with bromine gas at elevated
temperatures and is suitable for producing high-purity anhydrous Nickel(ll) bromide.

Reaction: Ni(s) + Brz2(g) — NiBrz(s)

Procedure:

» Place high-purity nickel powder or foil in a quartz tube within a tube furnace.

e Pass a stream of dry nitrogen or argon gas through the tube to create an inert atmosphere.
e Heat the furnace to a temperature between 500-700 °C.

« Introduce a controlled flow of bromine vapor, carried by the inert gas stream, over the heated
nickel.

e The yellow-brown anhydrous Nickel(ll) bromide will form as a crystalline solid.

 After the reaction is complete, cool the furnace to room temperature under the inert gas
stream before collecting the product.

Experimental Workflows

The following diagrams illustrate the logical flow of the key synthesis protocols described
above.

Concentration: Filtration: /ashin;
Gently heat the solution to Tsolate green crystals inse crystals wi
promote crystallization. of NiBr2:6H:0. cold deionized water.

Reaction: i
Slowly add NiCOs to HB solution. Nickel(l) Bromide Hexahydrate
Stir until effervescence ceases. ¥

Reactants:
- Nickel(II) Carbonate (NiCO3)
- Hydrobromic Acid (HBr)

Click to download full resolution via product page

Caption: Workflow for the synthesis of hydrated Nickel(ll) bromide.
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Reactants: Azeotropic Reflux: Solvent Removal: Vacuum Drying: Tlies
- Nickel(1) Bromide Hexahydrate (NiBrz-6H20) |—| Heat mixture with a Dean-Stark [—#>| Remove solvent via filtration [—#>| Dry the solid under vacuum [—>" SOHCE :
N Anhydrous Nickel(II) Bromide
~ Toluene or n-hexane apparatus to remove water. or reduced pressure. to remove residual solvent.

Click to download full resolution via product page

Caption: Workflow for the synthesis of anhydrous Nickel(ll) bromide via dehydration.
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Place Ni me.tal in a tube furnace —» Heat the furnace to 500-700 °C. —| Introduce a cfmlrolled flow [—# Cool to rooTn temperature Anhydrous Nickel(II) Bromide
under an inert atmosphere. of bromine vapor. under inert gas.

Click to download full resolution via product page

Caption: Workflow for the direct synthesis of anhydrous Nickel(ll) bromide.

Purity Analysis

Ensuring the purity of Nickel(ll) bromide is critical for its application in sensitive chemical
reactions. Several analytical techniques can be employed to determine the nickel content and
identify impurities.

o Gravimetric Analysis: Nickel can be quantitatively precipitated from a solution as nickel
dimethylglyoximate. The red precipitate is then filtered, dried, and weighed to determine the
nickel content with high accuracy.

« Titration: The bromide content can be determined by titration with a standardized silver
nitrate solution. The nickel content can be determined by complexometric titration with EDTA.

o Spectrophotometry: The concentration of nickel(ll) ions in a solution can be determined using
UV-Vis spectrophotometry by forming a colored complex with a suitable chelating agent.

o Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma (ICP)
Spectroscopy: These highly sensitive techniques are used to determine the concentration of
nickel and other metallic impurities, even at trace levels.
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Applications in Research and Development

While not a therapeutic agent itself, Nickel(ll) bromide is a valuable reagent and catalyst in
organic synthesis, which is a cornerstone of drug discovery and development. Its primary roles
include:

e Cross-Coupling Reactions: Anhydrous Nickel(ll) bromide is a precursor to various nickel(0)
catalysts used in important carbon-carbon and carbon-heteroatom bond-forming reactions,
such as Suzuki, Negishi, and Buchwald-Hartwig couplings. These reactions are fundamental
in the synthesis of complex organic molecules, including active pharmaceutical ingredients
(APIs).

o Lewis Acid Catalysis: The Lewis acidic nature of NiBrz allows it to catalyze a range of organic
transformations.

e Precursor to Organometallic Complexes: It serves as a starting material for the synthesis of
a wide variety of nickel-based organometallic complexes with diverse reactivity and
applications in catalysis.

The synthesis of high-purity, well-characterized Nickel(ll) bromide is, therefore, a critical
enabling step for advancing research in synthetic organic chemistry and, by extension, the
development of new therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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